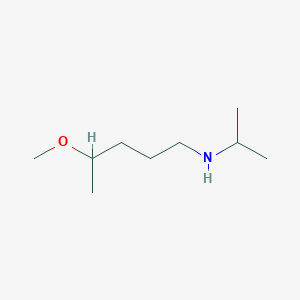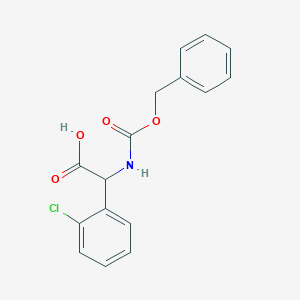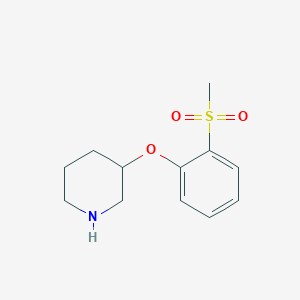
3-(2-(Methylsulfonyl)phenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methylsulfonyl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylsulfonyl)phenoxy)piperidine typically involves the reaction of 2-(Methylsulfonyl)phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated by the methylsulfonyl group, allowing it to react with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Methylsulfonyl)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding phenoxy-piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenoxy-piperidine derivatives.
Substitution: Various substituted phenoxy-piperidine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(Methylsulfonyl)phenoxy)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target protein. The piperidine ring provides structural rigidity and contributes to the overall pharmacophore.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Methanesulfonyl)phenoxy)piperidine: Similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.
3-(2-(Ethylsulfonyl)phenoxy)piperidine: Contains an ethylsulfonyl group, leading to different steric and electronic properties.
3-(2-(Phenylsulfonyl)phenoxy)piperidine: Features a phenylsulfonyl group, which can significantly alter its chemical behavior and biological activity.
Uniqueness
3-(2-(Methylsulfonyl)phenoxy)piperidine is unique due to the presence of the methylsulfonyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
3-(2-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-7-3-2-6-11(12)16-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Clé InChI |
HODWOXNQKUVUBV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





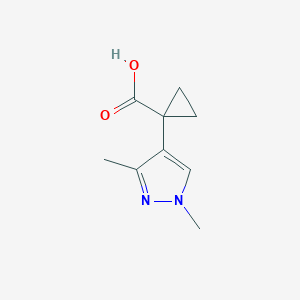
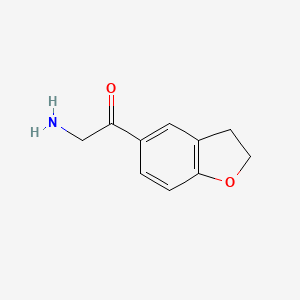
![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
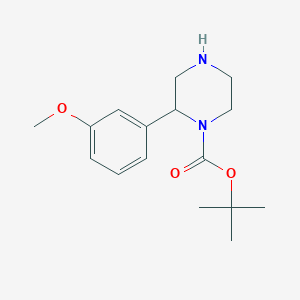

![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
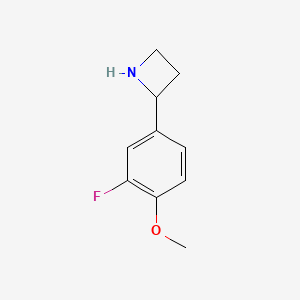
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
